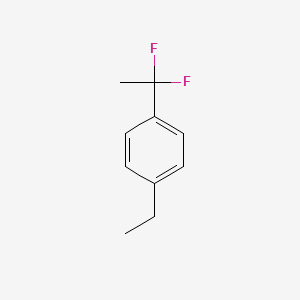

1-(1,1-Difluoroethyl)-4-ethylbenzene

Description

1-(1,1-Difluoroethyl)-4-ethylbenzene is a fluorinated aromatic compound featuring a benzene ring substituted with an ethyl group at the para-position and a 1,1-difluoroethyl group. This structure combines the steric effects of alkyl substituents with the electronic influence of fluorine atoms, making it relevant in materials science and pharmaceutical chemistry.

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-4-ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2/c1-3-8-4-6-9(7-5-8)10(2,11)12/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTZPDYGNIXVBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . This reaction is carried out under specific conditions, including the presence of a nickel catalyst and appropriate solvents.

Industrial Production Methods: Industrial production of 1-(1,1-Difluoroethyl)-4-ethylbenzene may involve large-scale synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoroethyl)-4-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions:

Nickel Catalysts: Used in the difluoroethylation process.

Radical Scavengers: Such as 2,2,6,6-tetramethylpiperidine-1-oxy (TEMPO), which can inhibit radical reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

1-(1,1-Difluoroethyl)-4-ethylbenzene has several scientific research applications, including:

Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to modulate biological activity and improve metabolic stability.

Materials Science: It is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Chemical Synthesis:

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)-4-ethylbenzene involves its interaction with specific molecular targets and pathways. The presence of the difluoroethyl group can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Molecular Properties

Table 1: Key Structural and Physical Properties

Key Observations :

- Halogen vs. Alkyl Substituents : Bromine in 1-Bromo-4-(1,1-difluoroethyl)benzene enhances reactivity in substitution reactions compared to the ethyl group in the target compound .

- Conjugation Effects : Ethynyl bridges in 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene extend π-conjugation, which could enhance UV absorption or fluorescence .

Biological Activity

1-(1,1-Difluoroethyl)-4-ethylbenzene is a fluorinated organic compound with potential biological activities. Its unique structure, characterized by the presence of difluoroethyl and ethyl substituents on a benzene ring, suggests various avenues for pharmacological and biochemical exploration. This article reviews the biological activity of this compound based on current research findings, including its mechanisms of action, biochemical pathways, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of 1-(1,1-Difluoroethyl)-4-ethylbenzene is C₈H₈F₂. The presence of fluorine atoms enhances the compound's reactivity and lipophilicity, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₂ |

| Molecular Weight | 150.15 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of 1-(1,1-Difluoroethyl)-4-ethylbenzene is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with fluorinated groups often exhibit enhanced binding affinity due to the electronegative nature of fluorine, which can stabilize transition states during enzymatic reactions.

Target Interaction

1-(1,1-Difluoroethyl)-4-ethylbenzene has been shown to interact with neurotransmitter receptors, suggesting potential anticonvulsant properties. The mechanism involves modulation of neurotransmitter release or receptor activation, leading to altered neuronal excitability.

Biological Activity Findings

Recent studies have highlighted several biological activities associated with 1-(1,1-Difluoroethyl)-4-ethylbenzene:

- Anticonvulsant Activity : In animal models, this compound exhibited anticonvulsant effects comparable to established medications. For instance, in a study involving mice subjected to induced seizures, treatment with 1-(1,1-Difluoroethyl)-4-ethylbenzene significantly reduced seizure duration and frequency .

- Antimicrobial Properties : Preliminary investigations have indicated that derivatives of this compound demonstrate antimicrobial activity against various bacterial strains. This is particularly relevant for developing new antibiotics in an era of rising antibiotic resistance .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving the administration of varying doses of 1-(1,1-Difluoroethyl)-4-ethylbenzene to mice, researchers observed dose-dependent anticonvulsant effects. The compound was administered at doses ranging from 10 mg/kg to 50 mg/kg. Results showed a significant reduction in seizure activity at higher doses (30 mg/kg and above), indicating its potential as a therapeutic agent for epilepsy .

Case Study 2: Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy of 1-(1,1-Difluoroethyl)-4-ethylbenzene against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to some conventional antibiotics, demonstrating its potential as a lead compound for further development in antimicrobial therapies .

Q & A

Q. What are the common synthetic routes for 1-(1,1-Difluoroethyl)-4-ethylbenzene, and how can reaction conditions be optimized?

The synthesis typically involves fluorination and alkylation steps. A standard approach includes reacting 4-ethylphenol derivatives with chlorodifluoromethane in the presence of a base (e.g., NaOH or K₂CO₃) and a polar solvent like DMSO or acetonitrile . Optimization strategies include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Base selection : Potassium carbonate minimizes hydrolysis compared to stronger bases.

- Purification : Silica gel chromatography with hexane/ethyl acetate gradients ensures high purity . Advanced tuning may involve substituting chlorodifluoromethane with difluoroethyl sulfonyl precursors under Pd-catalyzed cross-coupling conditions for higher regioselectivity .

Q. How can researchers characterize the purity and structural integrity of 1-(1,1-Difluoroethyl)-4-ethylbenzene?

Key analytical methods include:

- NMR spectroscopy : ¹⁹F NMR to confirm difluoroethyl group integration (δ ≈ -100 to -120 ppm) and ¹H NMR for ethyl and aromatic proton environments .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases to detect impurities (<0.5% threshold) .

- Elemental analysis : Validating C, H, F, and S (if sulfonyl intermediates are used) compositions .

Advanced Research Questions

Q. How to design experiments to investigate the pH-dependent stability of 1-(1,1-Difluoroethyl)-4-ethylbenzene in aqueous solutions?

- Buffer systems : Prepare solutions across pH 2–12 using citrate (pH 2–6), phosphate (pH 6–8), and borate (pH 8–12) buffers.

- Kinetic monitoring : Use UV-Vis spectroscopy (λ = 250–300 nm) to track degradation rates at 25°C and 37°C .

- Gas chromatography (GC) : Quantify volatile byproducts (e.g., ethylene or fluoride ions) to assess hydrolytic cleavage .

- Control for oxidative degradation : Include antioxidants (e.g., BHT) in parallel experiments to isolate pH effects .

Q. What methodologies are effective in analyzing contradictory data regarding the biological activity of this compound?

- Dose-response assays : Replicate studies using standardized cell lines (e.g., HEK293 or HepG2) to evaluate cytotoxicity vs. therapeutic windows reported in prior work .

- Metabolite profiling : LC-MS/MS to identify active metabolites that may explain divergent results across models .

- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) to confirm target engagement specificity .

Q. How can computational chemistry predict the reactivity of 1-(1,1-Difluoroethyl)-4-ethylbenzene in cross-coupling reactions?

- DFT calculations : Model transition states for Suzuki-Miyaura couplings using Pd(PPh₃)₄ catalysts to predict regioselectivity at the ethyl or difluoroethyl sites .

- Solvent effect simulations : COSMO-RS models to optimize solvent choice (e.g., DMF vs. THF) for minimizing steric hindrance .

- Reaction pathway mapping : Identify intermediates via NBO (Natural Bond Orbital) analysis to explain unexpected byproducts in Sonogashira reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.